7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with ethoxy and methoxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl 4-chloro-3-oxobutanoate in the presence of a base, followed by cyclization and dehydration steps . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, 7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has shown potential as an antiviral, anticancer, and antimicrobial agent. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Medicine
In medicine, this compound is being explored for its neuroprotective and anti-inflammatory properties. It has shown promise in the treatment of neurodegenerative diseases and inflammatory conditions .
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of 7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound also interacts with molecular targets like ATF4 and NF-kB proteins, contributing to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 1,2,4-Triazolo[1,5-a]pyridines
Uniqueness
Compared to similar compounds, 7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID stands out due to its unique combination of ethoxy and methoxy substituents, which enhance its biological activity and chemical reactivity. Its ability to inhibit multiple pathways and targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
7-(2-ethoxy-3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c1-3-23-13-9(5-4-6-12(13)22-2)11-7-10(14(20)21)18-15-16-8-17-19(11)15/h4-8,11H,3H2,1-2H3,(H,20,21)(H,16,17,18) |
InChI Key |
CQBWBZNGXMIVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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